CYCLOPENTYL 2-PYRIDYL KETONE
CAS No.: 157592-43-3
Cat. No.: VC21103991
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157592-43-3 |
---|---|
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | cyclopentyl(pyridin-2-yl)methanone |
Standard InChI | InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 |
Standard InChI Key | STBHDACSUPGHPA-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1CCC(C1)C(=O)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structure
Cyclopentyl 2-pyridyl ketone is characterized by its distinct structural features that combine a cycloalkane and a heterocyclic aromatic component. The compound is formally known as cyclopentyl-2-pyridinylmethanone, with several other synonyms recorded in chemical databases.
Basic Identification Parameters
The fundamental chemical identity parameters of cyclopentyl 2-pyridyl ketone are presented in the table below:
Parameter | Value |
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Chemical Name | Cyclopentyl 2-pyridyl ketone |
CAS Registry Number | 157592-43-3 |
Molecular Formula | C₁₁H₁₃NO |
Molecular Weight | 175.23 g/mol |
Synonyms | 2-Cyclopentanecarbonylpyridine, Methanone, cyclopentyl-2-pyridinyl-, Cyclopentyl-2-pyridinylmethanone |
The compound features a carbonyl group connecting a cyclopentyl ring to a pyridine ring at the 2-position, creating a ketone functionality that influences its chemical behavior and reactivity .
Structural Characteristics
The molecular structure of cyclopentyl 2-pyridyl ketone consists of a five-membered cyclopentane ring attached to the carbonyl carbon, while the other side of the carbonyl group is bonded to the carbon at position 2 of the pyridine ring. This arrangement creates an interesting electron distribution pattern, with the electron-withdrawing nature of the pyridine nitrogen influencing the reactivity of the carbonyl group .
Physical Properties
Understanding the physical properties of cyclopentyl 2-pyridyl ketone is essential for its handling, storage, and application in various chemical processes.
Thermodynamic and Physical Parameters
The compound exhibits specific physical characteristics that determine its behavior under various conditions:
Property | Value | Method |
---|---|---|
Boiling Point | 283.2±13.0 °C | Predicted |
Density | 1.102±0.06 g/cm³ | Predicted |
pKa | 3.82±0.10 | Predicted |
Physical State | Not specified in literature | - |
Recommended Storage | Sealed in dry container at room temperature | - |
These physical parameters are primarily based on predictive models rather than experimental measurements, suggesting some degree of uncertainty in the exact values .
Synthetic Approaches and Preparation
The synthesis of cyclopentyl 2-pyridyl ketone can be approached through various methods, drawing parallels with synthetic strategies used for similar ketone compounds.
Nickel-Catalyzed Coupling Methods
Recent advances in ketone synthesis have employed nickel-catalyzed coupling reactions. A relevant methodology involves the coupling of N-alkyl pyridinium salts with carboxylic acid derivatives under reducing conditions. This approach, which uses a nickel terpyridine catalyst and manganese metal as a reductant, could potentially be adapted for the synthesis of cyclopentyl 2-pyridyl ketone .
The general reaction scheme would involve:
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Preparation of an appropriate pyridinium salt
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Activation of a cyclopentanecarboxylic acid (as an acid fluoride or 2-pyridyl ester)
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Nickel-catalyzed coupling under reducing conditions with manganese
This methodology has demonstrated broad scope for ketone synthesis with yields averaging around 60 ± 16% across various substrates .
Comparison with Related Compounds
Drawing comparisons with the synthesis of cyclohexyl 2-pyridyl ketone (a closely related compound) provides insights into potential synthetic routes. Literature reports indicate yields of approximately 63-77% for cyclohexyl 2-pyridyl ketone using various methodologies, suggesting similar efficiency might be achievable for the cyclopentyl analog .
Reactivity and Chemical Behavior
The reactivity profile of cyclopentyl 2-pyridyl ketone is defined by the presence of both the ketone functional group and the pyridine nitrogen.
Carbonyl Reactivity
As with other ketones, the carbonyl group in cyclopentyl 2-pyridyl ketone is expected to undergo typical reactions including:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions with nucleophiles such as hydrazines and hydroxylamines
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Wittig and related olefination reactions
The pyridine ring likely influences the electrophilicity of the carbonyl carbon, potentially making it more reactive toward nucleophiles compared to simple aliphatic ketones.
Pyridine Reactivity
The pyridine moiety introduces additional reaction possibilities:
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Coordination to metals through the nitrogen atom
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Nucleophilic aromatic substitution reactions under forcing conditions
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Directed metalation chemistry
-
Potential for N-oxidation
This dual reactivity profile makes cyclopentyl 2-pyridyl ketone a versatile building block for more complex molecular architectures.
Applications in Synthetic Chemistry
Ketones containing heterocyclic groups like pyridine have found numerous applications in both academic research and industrial settings.
Pharmaceutical Intermediates
Compounds like cyclopentyl 2-pyridyl ketone can serve as valuable intermediates in the synthesis of pharmaceutical agents. The coupling methodology described for ketone synthesis has been demonstrated to be compatible with pharmaceutical intermediates, enabling the rapid formation of complex ketones . The pyridine ring, being a privileged structure in medicinal chemistry, makes this compound particularly relevant for drug discovery efforts.
Building Blocks for Complex Molecules
The dual functionality of cyclopentyl 2-pyridyl ketone makes it an attractive building block for constructing more complex molecular frameworks. The ketone group provides a handle for carbon-carbon bond formation, while the pyridine nitrogen can participate in coordination chemistry or be used for directed functionalization strategies.
Comparison with Cyclohexyl 2-Pyridyl Ketone
Analyzing the similarities and differences between cyclopentyl 2-pyridyl ketone and its cyclohexyl analog provides valuable insights into the influence of ring size on physical and chemical properties.
Structural Comparison
Property | Cyclopentyl 2-Pyridyl Ketone | Cyclohexyl 2-Pyridyl Ketone |
---|---|---|
Molecular Formula | C₁₁H₁₃NO | C₁₂H₁₅NO |
Molecular Weight | 175.23 g/mol | 189.25 g/mol |
Ring Size | 5-membered ring | 6-membered ring |
Predicted Boiling Point | 283.2±13.0 °C | 301.3 °C |
Predicted Density | 1.102±0.06 g/cm³ | 1.071 g/cm³ |
The cyclopentyl derivative has a lower molecular weight and slightly higher predicted density compared to the cyclohexyl analog .
Reactivity Differences
Future Research Directions
Several avenues for future investigation of cyclopentyl 2-pyridyl ketone merit consideration:
Experimental Verification of Properties
Most of the physical properties reported for cyclopentyl 2-pyridyl ketone are predicted rather than experimentally determined . Future research should focus on:
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Experimental measurement of boiling point, melting point, and density
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Determination of solubility parameters in various solvents
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Crystal structure analysis
Exploration of Synthetic Applications
The potential utility of cyclopentyl 2-pyridyl ketone as a building block for more complex molecules warrants further exploration, particularly in:
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Development of new pharmaceutical agents
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Creation of ligands for coordination chemistry
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Investigation of asymmetric transformations of the ketone functionality
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